An In-Depth Technical Guide to 3-Pyrrolidino-1,2-propanediol: Properties, Synthesis, and Application
An In-Depth Technical Guide to 3-Pyrrolidino-1,2-propanediol: Properties, Synthesis, and Application
Abstract
3-Pyrrolidino-1,2-propanediol is a chiral amino alcohol that serves as a versatile and valuable building block in modern medicinal chemistry and drug development. Its structure, which combines a hydrophilic diol functionality with a basic pyrrolidine ring, imparts unique physicochemical properties that are advantageous for creating molecules with desirable pharmacokinetic profiles. The presence of a stereocenter makes it a critical synthon for the enantioselective synthesis of complex drug candidates. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway and a validated analytical protocol, and discusses its relevance in the broader context of drug discovery, offering researchers and development professionals a comprehensive technical resource.
Core Chemical Identity and Significance
3-Pyrrolidino-1,2-propanediol, with CAS Number 85391-19-1, is a bifunctional organic molecule.[1] Its strategic importance stems from the convergence of three key chemical features:
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The Pyrrolidine Scaffold: This saturated five-membered nitrogen heterocycle is a "privileged scaffold" in drug discovery.[2][3][4] Its non-planar, three-dimensional structure allows for a more effective exploration of protein binding pockets compared to flat aromatic rings, often leading to improved solubility and metabolic stability.[2]
-
The 1,2-Propanediol Moiety: The vicinal diol provides two sites for hydrogen bonding, significantly enhancing water solubility. These hydroxyl groups also serve as versatile chemical handles for subsequent derivatization to build molecular complexity.
-
Inherent Chirality: The carbon atom at the 2-position of the propanediol chain is a chiral center. For drug development professionals, control over stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]
These features make 3-Pyrrolidino-1,2-propanediol a highly sought-after intermediate for synthesizing novel chemical entities with therapeutic potential.
Caption: Key structural features of 3-Pyrrolidino-1,2-propanediol.
Physicochemical and Stereochemical Properties
A precise understanding of the molecule's physical properties is essential for its effective use in synthesis and formulation. The data below has been compiled from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 85391-19-1 | [1][5] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Solid | [5] |
| Melting Point | 43-48 °C | [5] |
| Boiling Point | 158 °C (at 30 mmHg) | [5] |
| Density | ~1.07 g/cm³ (estimate) | [5] |
| pKa | 14.00 ± 0.20 (Predicted) | [5] |
| InChIKey | MFPZRSWYUKWRIQ-UHFFFAOYSA-N | [6] |
Stereochemistry Considerations
As a chiral molecule, 3-Pyrrolidino-1,2-propanediol exists as two enantiomers: (R)- and (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol. In drug development, the synthesis or separation of a single enantiomer is often a regulatory and therapeutic necessity. The racemic mixture can be resolved using several established methodologies:
-
Diastereomeric Salt Crystallization: Reaction with a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts with different solubilities, allowing for separation via fractional crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers for both analytical and preparative purposes.
The choice of method is dictated by the required scale, purity, and economic feasibility of the project.
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is critical for the utility of any chemical building block. A highly efficient and common method for preparing 3-Pyrrolidino-1,2-propanediol is through the nucleophilic ring-opening of a chiral epoxide precursor, such as glycidol, with pyrrolidine.
Reaction: (R)-Glycidol + Pyrrolidine → (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol
Causality: This pathway is favored for several reasons. First, glycidol is a readily available and relatively inexpensive chiral starting material. Second, the reaction is an Sₙ2-type nucleophilic attack by the secondary amine (pyrrolidine) on the least sterically hindered carbon of the epoxide ring. This mechanism is highly regioselective and proceeds with an inversion of stereochemistry at the site of attack, allowing for precise control over the final product's chirality.
Caption: General workflow for the synthesis of (S)-3-Pyrrolidino-1,2-propanediol.
Self-Validating Synthesis Protocol
This protocol describes the synthesis at a laboratory scale.
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Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidine (1.1 equivalents) dissolved in absolute ethanol (5 mL per gram of glycidol).
-
Reaction Initiation: While stirring, add (R)-glycidol (1.0 equivalent) dropwise to the pyrrolidine solution. An exotherm is typically observed.
-
Reaction Drive: Heat the mixture to 50°C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the glycidol spot/peak validates reaction completion. The causality for this step is to prevent unnecessary heating that could lead to side products and to ensure optimal yield.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~158 °C / 30 mmHg) to yield the final product as a viscous liquid or low-melting solid.[5]
-
Final Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HPLC analysis as described in the sections below. Purity should typically exceed 98%.
Spectroscopic Profile and Structural Elucidation
Confirming the identity and purity of 3-Pyrrolidino-1,2-propanediol requires a combination of spectroscopic techniques. The following data are predictive, based on the analysis of its constituent functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation.
-
Pyrrolidine Protons (α): ~2.5-2.7 ppm (multiplet, 4H). These protons are adjacent to the nitrogen atom and are thus deshielded.
-
Pyrrolidine Protons (β): ~1.7-1.8 ppm (multiplet, 4H). These are the remaining aliphatic protons on the pyrrolidine ring.[7]
-
Propanediol Backbone (CH₂-N, CH, CH₂-O): A complex series of multiplets between ~2.4-3.8 ppm (5H). The exact shifts and coupling patterns are dependent on the solvent and the diastereotopic nature of the protons adjacent to the chiral center.
-
Hydroxyl Protons (OH): A broad, exchangeable singlet (2H). Its chemical shift is highly variable depending on concentration and solvent (typically ~3.0-5.0 ppm).
-
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.
-
Pyrrolidine Carbons (α): ~54-56 ppm.
-
Pyrrolidine Carbons (β): ~23-25 ppm.
-
Propanediol Backbone (C-N): ~60-62 ppm.
-
Propanediol Backbone (C-OH, primary): ~65-67 ppm.
-
Propanediol Backbone (C-OH, secondary/chiral): ~69-71 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation patterns.
-
Ionization Mode: Electrospray Ionization (ESI) is ideal due to the molecule's polarity and basic nitrogen, which readily accepts a proton.
-
Expected Molecular Ion: [M+H]⁺ = 146.11 m/z.
-
Key Fragmentation Pathway: A characteristic and often dominant fragmentation in α-pyrrolidinophenones is the neutral loss of the pyrrolidine ring (mass = 71 Da).[8][9] This is a result of cleavage alpha to the nitrogen. Therefore, a prominent fragment ion is expected at:
-
[M+H - C₄H₉N]⁺ = 146 - 71 = 75 m/z . This fragment corresponds to the protonated aminopropanediol side chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
-
O-H Stretch: A strong, broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the hydroxyl groups and intermolecular hydrogen bonding.
-
C-H Stretch: Multiple sharp peaks in the 3000-2800 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the pyrrolidine ring and propanediol backbone.[10]
-
C-O Stretch: A strong band in the 1100-1050 cm⁻¹ region, indicative of the primary and secondary alcohol C-O bonds.
Analytical Methodologies for Quality Control
Ensuring the purity and, if necessary, the enantiomeric excess of 3-Pyrrolidino-1,2-propanediol is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Caption: Logical workflow for the HPLC analysis of 3-Pyrrolidino-1,2-propanediol.
Protocol for Achiral Purity Analysis (RP-HPLC)
This protocol is designed as a self-validating system to determine chemical purity.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is selected for its robust ability to separate compounds based on hydrophobicity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the basic amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for end absorption) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for universal detection, as the molecule lacks a strong chromophore.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~1 mg/mL.
-
Method Execution:
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Validation and Data Analysis:
-
The primary peak corresponding to the product should be well-resolved from any impurity peaks.
-
System suitability is validated by ensuring the main peak has a tailing factor between 0.9 and 1.5 and theoretical plates >2000.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Applications in Drug Discovery: A Scaffold for Innovation
While specific drugs directly incorporating 3-Pyrrolidino-1,2-propanediol may be proprietary, the utility of the pyrrolidinyl-alcohol scaffold is well-documented in medicinal chemistry. A notable example of a complex molecule containing a related structural motif is Levocromakalim , the active enantiomer of Cromakalim.[11]
Levocromakalim is a potent potassium channel activator that causes hyperpolarization and relaxation of smooth muscle, making it effective as a vasodilator for treating hypertension.[11][12] Its synthesis involves the formation of a pyrrolidinone ring adjacent to a chiral alcohol on a chroman core.[11] This illustrates the principle that combining a chiral alcohol with a nitrogen heterocycle is a powerful strategy for creating structurally complex and biologically active molecules. Building blocks like 3-Pyrrolidino-1,2-propanediol provide a direct and versatile entry point for chemists to synthesize libraries of such compounds in the search for new therapeutics.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazards: 3-Pyrrolidino-1,2-propanediol is classified as harmful if swallowed and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
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